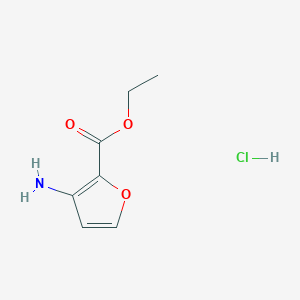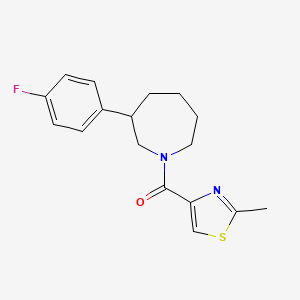
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FAMTM and is synthesized through a specific method that involves several steps.
Wissenschaftliche Forschungsanwendungen
Photolysis and Derivative Analysis
Research has demonstrated the photolysis of aryl azides with electron-withdrawing substituents leading to the synthesis of azepines and other derivatives. The study by Purvis et al. (1984) detailed the photolysis of ortho-substituted aryl azides in methanol–tetrahydrofuran solution, producing polymeric products, amines, or mixtures of isomeric azepines under various conditions. This work suggests potential applications of such compounds in the development of novel organic materials with specific electronic properties. Read more.
Antitumor and Antibacterial Agents
Hayakawa et al. (2004) described a hit-to-lead program that synthesized highly potent derivatives of benzofuran-2-carboxylic acid ethyl ester, exhibiting selective cytotoxicity against tumorigenic cell lines. This underscores the potential of specific derivatives in cancer research and therapy. Similarly, Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, displaying significant antibacterial activity against human pathogenic bacteria, highlighting the potential of such compounds in developing new antibacterial agents. Read more about antitumor agents and antibacterial activity.
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, evaluating their in vitro antioxidant activities. These studies revealed the significant antioxidant potential of these compounds, suggesting their applicability in combating oxidative stress-related diseases. Read more.
Molecular Docking and DFT Studies
FathimaShahana and Yardily (2020) conducted DFT calculation and molecular docking studies on novel thiazolyl and thiophenyl methanone derivatives. These studies aimed to understand the antiviral activity and pharmacokinetic behavior of such analogues, indicating their potential in drug discovery and development. Read more.
Luminescence and Electronic Properties
Wen et al. (2021) reported on a donor-acceptor molecule demonstrating delayed fluorescence and room-temperature phosphorescence. This study suggests applications in the development of organic electronic devices and sensors, showcasing the versatility of such compounds in material science. Read more.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQJDMQYGTXHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/no-structure.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)

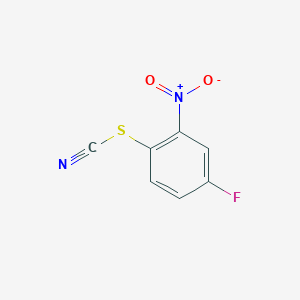
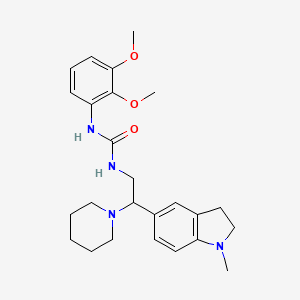

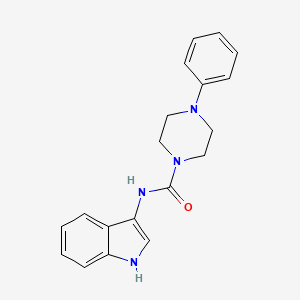
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)
![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)
![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646076.png)
